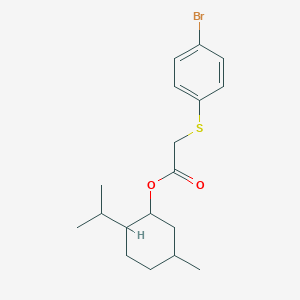
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate is a complex organic compound that features a cyclohexyl ring substituted with a methyl and isopropyl group, and an ester linkage to a 4-bromophenyl sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate typically involves the esterification of 5-methyl-2-propan-2-ylcyclohexanol with 2-(4-bromophenyl)sulfanylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and the reaction mixture is refluxed to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, industrial processes may employ more environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-2-propan-2-ylcyclohexyl 2-(4-bromophenyl)sulfanylacetic acid.
Reduction: 5-Methyl-2-propan-2-ylcyclohexyl 2-(4-bromophenyl)sulfanylacetate alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate involves its interaction with specific molecular targets. The ester linkage allows the compound to be hydrolyzed by esterases, releasing the active sulfanylacetate moiety. This moiety can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-2-propan-2-ylcyclohexyl) 2-hydroxyacetate: Similar structure but lacks the bromophenyl and sulfanyl groups.
(5-Methyl-2-propan-2-ylcyclohexyl) 4-amino-3-phenylbutanoate hydrochloride: Contains a phenylbutanoate moiety instead of the sulfanylacetate group.
Uniqueness
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate is unique due to the presence of the bromophenyl and sulfanyl groups, which confer distinct chemical and biological properties. These groups allow for specific interactions with enzymes and receptors, making the compound a valuable tool in biochemical and medicinal research.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(4-bromophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrO2S/c1-12(2)16-9-4-13(3)10-17(16)21-18(20)11-22-15-7-5-14(19)6-8-15/h5-8,12-13,16-17H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPYRSBSIVHAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CSC2=CC=C(C=C2)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














